molecular formula C12H18N4O4Pt B159414 3-Modcpl CAS No. 132461-44-0

3-Modcpl

Cat. No. B159414
CAS RN: 132461-44-0
M. Wt: 477.4 g/mol
InChI Key: ZJFVAGHRGDOKSU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Modcpl, also known as 3-methoxy-4,5-dihydro-1H-2-benzopyran-7-carboxylic acid phenylmethyl ester, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. It belongs to the class of coumarin derivatives and has been found to possess several interesting biological properties.

Mechanism of Action

The mechanism of action of 3-Modcpl is not fully understood, but it is thought to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 3-Modcpl has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-Modcpl exhibits several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-Modcpl has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Modcpl in lab experiments is its ability to modulate the activity of various enzymes and receptors. This makes it a useful tool for investigating the biological pathways involved in inflammation, oxidative stress, and metabolism. However, one limitation of using 3-Modcpl is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-Modcpl. One area of interest is its potential use as a therapeutic agent for various inflammatory and metabolic disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Modcpl and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 3-Modcpl could help facilitate its use in future research and drug discovery efforts.
In conclusion, 3-Modcpl is a synthetic compound that has shown promise as a pharmacological tool in various scientific research applications. It exhibits several interesting biological properties and has been found to modulate the activity of various enzymes and receptors. Further research is needed to fully understand its mechanism of action and to explore its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-Modcpl involves the reaction of 4-hydroxycoumarin with phenylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to methylation using dimethyl sulfate or methyl iodide to obtain 3-Modcpl in high yield.

Scientific Research Applications

3-Modcpl has been extensively studied for its potential use as a pharmacological tool in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. Additionally, 3-Modcpl has been shown to modulate the activity of several enzymes and receptors, making it a promising candidate for drug discovery.

properties

CAS RN

132461-44-0

Product Name

3-Modcpl

Molecular Formula

C12H18N4O4Pt

Molecular Weight

477.4 g/mol

IUPAC Name

cyclohexane-1,2-diamine;1-methyl-2-oxido-6-oxopyrimidine-4-carboxylate;platinum(2+)

InChI

InChI=1S/C6H6N2O4.C6H14N2.Pt/c1-8-4(9)2-3(5(10)11)7-6(8)12;7-5-3-1-2-4-6(5)8;/h2H,1H3,(H,7,12)(H,10,11);5-6H,1-4,7-8H2;/q;;+2/p-2

InChI Key

ZJFVAGHRGDOKSU-UHFFFAOYSA-L

SMILES

CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

Canonical SMILES

CN1C(=O)C=C(N=C1[O-])C(=O)[O-].C1CCC(C(C1)N)N.[Pt+2]

synonyms

3-methylorotato-(1,2-diaminocyclohexane)platinum (II)
3-MODCPL

Origin of Product

United States

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